Trt-D-Ser-OH

Vue d'ensemble

Description

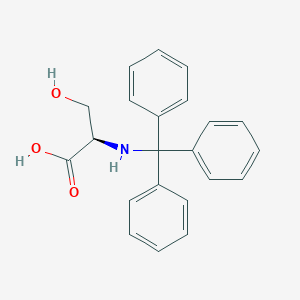

Trt-D-Ser-OH is a useful research compound. Its molecular formula is C22H21NO3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Trt-D-Ser-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The trityl group serves as a protective group that stabilizes the amino acid during the synthesis process.

- Enhanced Coupling Efficiency : Research indicates that Fmoc-D-Ser(Trt)-OH exhibits favorable coupling rates compared to other glyco-amino acids, making it a valuable component in synthesizing complex peptides. In a study investigating various coupling conditions, this compound demonstrated high yields and low epimerization rates, which are critical for maintaining the integrity of synthesized peptides .

- Case Study : A detailed analysis of coupling conditions revealed that using this compound resulted in yields exceeding 90% under optimized conditions. This efficiency is crucial for large-scale peptide synthesis in pharmaceutical applications .

Structural Biology

The incorporation of D-amino acids like this compound into peptides can enhance their stability and resistance to proteolytic degradation.

- Mirror-Image Proteins : Recent advancements in synthetic biology have shown that proteins composed entirely of D-amino acids can be synthesized using this compound. These D-proteins exhibit unique properties such as increased thermal stability and reduced susceptibility to enzymatic cleavage. This characteristic makes them ideal candidates for drug design and therapeutic applications .

- Case Study : In one study, D-protein binders designed using D-amino acids effectively inhibited signaling pathways associated with certain cancers. The D-TrkA and D-IL-6 proteins synthesized with this compound demonstrated high binding affinities, suggesting their potential as therapeutic agents .

Drug Development

This compound has significant implications in drug discovery and development.

- D-Amino Acids in Cancer Therapy : There is growing evidence supporting the role of D-amino acids in cancer treatment. Compounds like this compound are being explored for their potential to modulate tumor microenvironments and enhance the efficacy of existing therapies .

- Case Study : A study highlighted the application of D-amino acids, including this compound, in developing novel anticancer agents that target specific pathways involved in tumor growth and metastasis. The research demonstrated that these compounds could be integrated into therapeutic regimens to improve patient outcomes .

Epimerization Studies

Understanding the epimerization process during peptide synthesis is crucial for optimizing yields and purity.

- Mechanistic Insights : Research has shown that this compound can undergo epimerization during synthesis, which can affect the final product's efficacy. Studies have focused on minimizing epimerization through careful control of reaction conditions .

- Data Table : Below is a summary of epimerization rates observed with different amino acid coupling conditions involving this compound:

| Amino Acid | Yield (%) | Epimerization Rate (%) |

|---|---|---|

| Fmoc-D-Ser(Trt)-OH | 81.0 | 2.2 |

| Other Glyco-AAs | 74.6 | 11.4 |

This table illustrates the importance of selecting appropriate coupling strategies to minimize unwanted side reactions.

Propriétés

Formule moléculaire |

C22H21NO3 |

|---|---|

Poids moléculaire |

347.4 g/mol |

Nom IUPAC |

(2R)-3-hydroxy-2-(tritylamino)propanoic acid |

InChI |

InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m1/s1 |

Clé InChI |

CAXCRXDCRBCENL-HXUWFJFHSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CO)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.